

RP5063 (Brilaroxazine): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Brilaroxazine**

Cat. No.: **B8230428**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP5063, also known as **brilaroxazine**, is a novel, orally active, multimodal dopamine-serotonin system stabilizer under development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.^{[1][2]} As a third-generation antipsychotic, it exhibits a distinct pharmacological profile characterized by partial agonism at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT_{1a} and 5-HT_{2a} receptors.^{[1][3]} It also acts as an antagonist at serotonin 5-HT_{2c}, 5-HT_{2b}, 5-HT₆, and 5-HT₇ receptors.^[1] This multifaceted mechanism of action suggests the potential for broad efficacy against the positive, negative, and cognitive symptoms of schizophrenia, with a favorable safety and tolerability profile. This technical guide provides a detailed summary of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and preclinical evidence supporting the clinical development of RP5063.

Chemical Structure and Physicochemical Properties

RP5063, with the developmental code name **brilaroxazine**, is a new chemical entity. Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identity of RP5063

Identifier	Value
IUPAC Name	6-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one
Other Names	Brilaroxazine, Oxaripiprazole
CAS Number	1239729-06-6
Molecular Formula	C ₂₂ H ₂₅ Cl ₂ N ₃ O ₃
Molecular Weight	450.36 g/mol
Canonical SMILES	C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Table 2: Physicochemical Properties of RP5063

Property	Value
Solubility	Information not publicly available in detail.
Protein Binding	>99%
Bioavailability	>80%

Pharmacology

RP5063 is a multimodal dopamine and serotonin receptor modulator. Its broad receptor binding profile and functional activity are key to its potential therapeutic effects.

Receptor Binding Affinity

RP5063 demonstrates high affinity for a range of dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. A summary of its binding affinities (Ki) is presented in Table 3.

Table 3: Receptor Binding Affinity (Ki) of RP5063

Receptor	Binding Affinity (Ki, nM)
Dopamine D ₂	≤6
Dopamine D ₃	≤6
Dopamine D ₄	≤6
Serotonin 5-HT _{1a}	≤6
Serotonin 5-HT _{2a}	≤6
Serotonin 5-HT _{2c}	≤6
Serotonin 5-HT ₇	≤6
Serotonin 5-HT ₆	≤50
Serotonin Transporter (SERT)	Moderate Affinity
Nicotinic Acetylcholine α ₄ β ₂	Moderate Affinity

Functional Activity

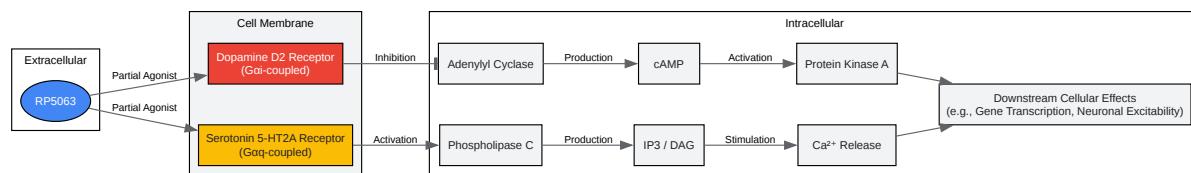

RP5063 exhibits a mixed agonist-antagonist profile at key receptors, which is characteristic of third-generation antipsychotics. This profile is thought to contribute to its stabilizing effect on the dopamine and serotonin systems.

Table 4: Functional Activity of RP5063

Receptor	Functional Activity
Dopamine D ₂ , D ₃ , D ₄	Partial Agonist
Serotonin 5-HT _{1a}	Partial Agonist
Serotonin 5-HT _{2a}	Partial Agonist
Serotonin 5-HT _{2c}	Antagonist
Serotonin 5-HT ₆	Antagonist
Serotonin 5-HT ₇	Antagonist

Signaling Pathways

The functional activity of RP5063 at D₂ and 5-HT_{2a} receptors modulates downstream signaling pathways, including those involving cyclic adenosine monophosphate (cAMP). As a partial agonist at D₂ receptors, which are G_{ai}-coupled, RP5063 is expected to modulate adenylyl cyclase activity, leading to a stabilization of cAMP levels.

[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of RP5063 at D₂ and 5-HT_{2a} receptors.

Pharmacokinetics and Metabolism

RP5063 exhibits predictable pharmacokinetic properties that support a once-daily dosing regimen.

Table 5: Pharmacokinetic Parameters of RP5063 in Humans

Parameter	Value
Time to Maximum Concentration (T _{max})	~5 hours (single dose)
Elimination Half-life (t _{1/2})	55 hours
Metabolism	Primarily hepatic via CYP3A4 (64%) and CYP2D6 (17%)
Excretion	Primarily through feces

Preclinical Efficacy

The antipsychotic potential of RP5063 has been evaluated in established animal models of schizophrenia.

Apomorphine-Induced Climbing in Mice

This model assesses the D₂ receptor antagonist activity of a compound. Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice, which can be inhibited by antipsychotics.

Experimental Protocol:

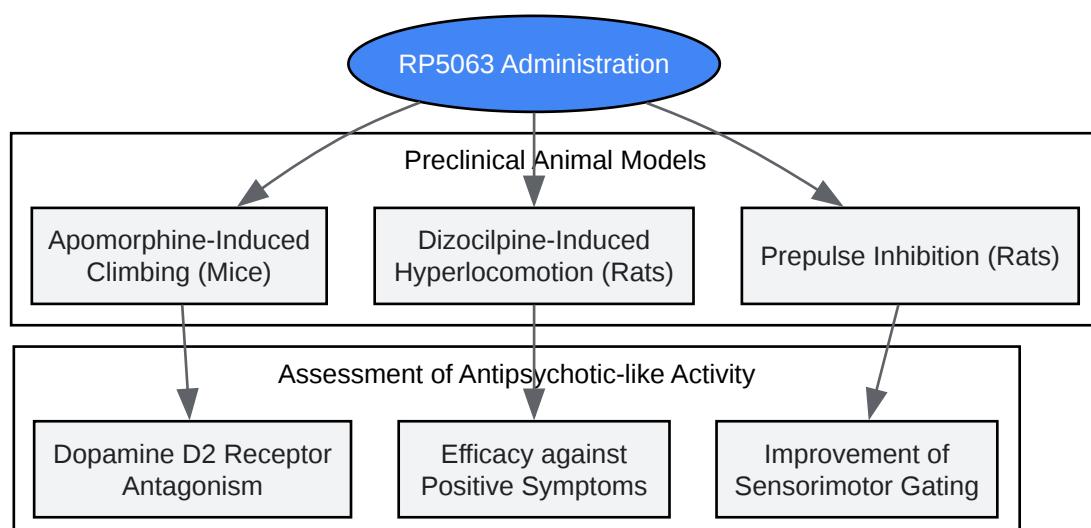
- Animals: Male NMRI mice.
- Procedure: Mice are placed in wire mesh cages. Following an acclimatization period, they are administered the test compound (RP5063 or vehicle) intraperitoneally (i.p.). After a set pretreatment time, apomorphine is administered subcutaneously (s.c.). The climbing behavior, typically the time spent climbing, is then observed and quantified for a defined period.
- Results: In a study, RP5063 at doses of 1, 3, and 10 mg/kg (i.p.) significantly decreased apomorphine-induced climbing compared to the vehicle control group.

Dizocilpine (MK-801)-Induced Hyperlocomotion in Rats

This model is used to evaluate the efficacy of antipsychotics against the positive symptoms of schizophrenia. Dizocilpine, an NMDA receptor antagonist, induces hyperlocomotor activity in rodents.

Experimental Protocol:

- Animals: Male Wistar rats.
- Procedure: Rats are habituated to an open-field arena equipped with photobeam detectors to measure locomotor activity. They are then treated with the test compound (RP5063 or vehicle) followed by dizocilpine. Locomotor activity (e.g., distance traveled, rearing) is recorded for a specified duration.


- Results: RP5063 (3, 10, and 30 mg/kg, i.p.) demonstrated a reduction in both spontaneous and dizocilpine-induced locomotor activity. It also reduced stereotypy at 10 and 30 mg/kg.

Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak auditory stimulus (prepulse) preceding a startling stimulus (pulse) normally inhibits the startle response. This inhibition is disrupted by dopamine agonists like apomorphine, and this disruption can be reversed by antipsychotic drugs.

Experimental Protocol:

- Animals: Male Wistar rats.
- Procedure: Rats are placed in a startle chamber. The session begins with an acclimatization period with background white noise. This is followed by a series of trials, including pulse-alone trials (a loud burst of white noise) and prepulse-pulse trials (a softer tone preceding the loud burst). The startle response is measured by a transducer in the platform. The percentage of PPI is calculated as the reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
- Results: RP5063 dose-dependently reversed the apomorphine-induced deficit in PPI.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Briloxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 2. Briloxazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [RP5063 (Briloxazine): A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8230428#rp5063-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com